XL01126

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

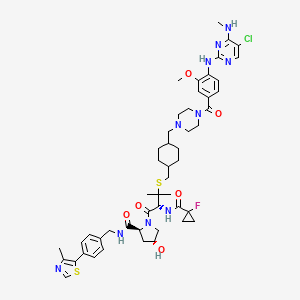

C50H64ClFN10O6S2 |

|---|---|

分子量 |

1019.7 g/mol |

IUPAC 名称 |

(2S,4R)-1-[(2R)-3-[[4-[[4-[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoyl]piperazin-1-yl]methyl]cyclohexyl]methylsulfanyl]-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H64ClFN10O6S2/c1-30-41(69-29-56-30)34-12-10-31(11-13-34)24-54-44(64)39-23-36(63)27-62(39)46(66)42(58-47(67)50(52)16-17-50)49(2,3)70-28-33-8-6-32(7-9-33)26-60-18-20-61(21-19-60)45(65)35-14-15-38(40(22-35)68-5)57-48-55-25-37(51)43(53-4)59-48/h10-15,22,25,29,32-33,36,39,42,63H,6-9,16-21,23-24,26-28H2,1-5H3,(H,54,64)(H,58,67)(H2,53,55,57,59)/t32?,33?,36-,39+,42-/m1/s1 |

InChI 键 |

HKSBXNVKPFTBIG-WUEKOBJSSA-N |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)SCC4CCC(CC4)CN5CCN(CC5)C(=O)C6=CC(=C(C=C6)NC7=NC=C(C(=N7)NC)Cl)OC)NC(=O)C8(CC8)F)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)SCC4CCC(CC4)CN5CCN(CC5)C(=O)C6=CC(=C(C=C6)NC7=NC=C(C(=N7)NC)Cl)OC)NC(=O)C8(CC8)F)O |

产品来源 |

United States |

Foundational & Exploratory

understanding the role of LRRK2 in Parkinson's disease

An In-depth Technical Guide to the Role of LRRK2 in Parkinson's Disease

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a central figure in the genetic landscape of Parkinson's disease (PD), representing the most common cause of both familial (autosomal dominant) and sporadic forms of the condition.[1][2][3] Mutations in the LRRK2 gene are significant risk factors for PD, with certain mutations accounting for up to 40% of cases in specific ethnic populations.[4][5] The protein product is a large, multi-domain enzyme whose pathogenic variants typically lead to a toxic gain-of-function, primarily through increased kinase activity. This aberrant activity disrupts a multitude of cellular processes, including vesicular trafficking, autophagy, and neuroinflammation, ultimately contributing to the progressive neurodegeneration characteristic of PD. Understanding the intricate molecular pathways governed by LRRK2 is therefore a critical objective for the development of disease-modifying therapies.

LRRK2 Protein Structure and Function

LRRK2 is a complex 286 kDa protein belonging to the ROCO family, characterized by a central enzymatic core and surrounding protein-protein interaction domains. This multi-domain architecture allows it to function as both a kinase and a GTPase, integrating various cellular signals.

The key functional domains include:

-

Leucine-Rich Repeats (LRR): Involved in protein-protein interactions.

-

Ras of Complex Proteins (ROC) Domain: A GTPase domain that binds and hydrolyzes GTP.

-

C-terminal of ROC (COR) Domain: Functions as a dimerizing and regulatory domain for the ROC GTPase.

-

Kinase (MAPKKK) Domain: A serine/threonine kinase domain responsible for phosphorylating substrate proteins.

-

WD40 Domain: Acts as a scaffold for protein-protein interactions.

Mutations linked to Parkinson's disease are frequently found within the enzymatic ROC-COR and kinase domains, highlighting the critical role of these catalytic functions in its pathogenic mechanism.

Caption: Domain structure of the LRRK2 protein.

Pathogenic Mutations and Prevalence

Several missense mutations in the LRRK2 gene have been confirmed as pathogenic, with the G2019S substitution in the kinase domain being the most prevalent worldwide. Other significant pathogenic mutations include R1441C/G/H and Y1699C, located in the ROC-COR bidomain. These mutations are inherited in an autosomal dominant manner with age-dependent and incomplete penetrance, meaning not all carriers will develop the disease. The prevalence of these mutations varies significantly across different ethnic populations.

Quantitative Data: Prevalence of Common LRRK2 Mutations in Parkinson's Disease

| Mutation | Region/Population | Prevalence in Familial PD | Prevalence in Sporadic PD | Reference(s) |

| G2019S | North African Berbers | ~30-41% | ~30-41% | |

| Ashkenazi Jews | ~26% | ~10.6% | ||

| Southern European | 3-14% | 2-4% | ||

| Northern European | 0-3% | <1-2% | ||

| USA (Overall) | 2.8-6.6% | ~1.6-2.1% | ||

| G2385R | East Asian | - | ~5-10% | |

| R1628P | East Asian | - | ~5-11% | |

| R1441C/G/H | Basque/European | Varies | Less common |

Core Cellular Pathways and Pathogenic Mechanisms

The gain-of-function kinase activity of mutant LRRK2 is a central driver of its neurotoxicity. This hyperactivity leads to the hyperphosphorylation of downstream substrates, disrupting several critical cellular pathways.

LRRK2 and Rab GTPase Signaling

A pivotal breakthrough in LRRK2 research was the identification of a subset of Rab GTPases as bona fide physiological substrates of its kinase activity. LRRK2 phosphorylates these small GTPases, which are master regulators of intracellular vesicle trafficking, within their Switch II domain.

-

Key Substrates: Rab8, Rab10, Rab12, and Rab29 are among the most well-characterized LRRK2 substrates.

-

Mechanism of Action: LRRK2-mediated phosphorylation requires Rab proteins to be in their active, GTP-bound state and localized to membranes. This phosphorylation event alters their function; instead of promoting their normal trafficking roles, it causes them to bind to a new set of effector proteins. For instance, phosphorylated Rab8 and Rab10 recruit effector proteins like RILPL1, which leads to the accumulation of these complexes near the centrosome, ultimately inhibiting primary ciliogenesis.

-

Upstream Activation: Rab29, itself a PD risk factor, can recruit LRRK2 to the Golgi apparatus and stressed lysosomes, leading to its activation and subsequent phosphorylation of other Rab substrates, forming a pathogenic cascade.

This disruption of Rab-mediated vesicle trafficking affects multiple organelles, including the Golgi, endosomes, and lysosomes.

Caption: LRRK2 phosphorylates Rab GTPases, altering their function.

LRRK2 and the Autophagy-Lysosomal Pathway

The autophagy-lysosomal pathway (ALP) is a critical cellular process for degrading and recycling damaged organelles and aggregated proteins, such as α-synuclein. Neurons are particularly dependent on efficient autophagy for their long-term survival. Evidence strongly suggests that LRRK2 is a key regulator of this pathway, and its dysfunction is a major contributor to PD pathology.

-

Mechanism of Disruption: Pathogenic LRRK2 mutations have been shown to impair multiple stages of autophagy. Some studies indicate that mutant LRRK2 inhibits the formation of autophagosomes, while others show it impairs the fusion of autophagosomes with lysosomes for final degradation. This leads to an accumulation of autophagic vacuoles and cellular waste. Conversely, silencing LRRK2 has been shown to increase basal autophagic flux.

-

Interaction with α-synuclein: The impairment of autophagy by mutant LRRK2 can lead to the accumulation of α-synuclein, the primary component of Lewy bodies, which are the pathological hallmark of PD. This suggests a synergistic relationship where LRRK2 dysfunction exacerbates α-synuclein pathology.

Caption: Mutant LRRK2 impairs autophagy, leading to toxic accumulation.

LRRK2 and Neuroinflammation

Neuroinflammation, characterized by the activation of brain-resident immune cells like microglia and astrocytes, is a prominent feature of PD pathology. LRRK2 is highly expressed in immune cells and plays a critical role in modulating the inflammatory response.

-

Microglial Activation: Pathogenic LRRK2 mutations are thought to sensitize microglia, priming them for an exaggerated pro-inflammatory response to pathological stimuli like extracellular α-synuclein.

-

Signaling Pathways: In microglia, mutant LRRK2 can regulate inflammatory signaling pathways. For example, the G2019S mutation has been shown to downregulate protein kinase A (PKA) activity, which in turn can lead to the activation of the pro-inflammatory transcription factor NF-κB. LRRK2 has also been linked to the MAPK signaling cascade, which is involved in cellular stress and inflammatory responses.

-

Peripheral and Central Immunity: The high expression of LRRK2 in peripheral immune cells, such as monocytes, suggests that an inflammatory trigger in the periphery could contribute to neuroinflammation in the brain, with LRRK2 acting as a key mediator.

Caption: LRRK2 mutations sensitize microglia, promoting neuroinflammation.

Key Experimental Protocols

Investigating the complex functions of LRRK2 requires robust and reproducible experimental methods. Below are protocols for key assays used in LRRK2 research.

In Vitro LRRK2 Kinase Activity Assay

This protocol describes a method to measure the kinase activity of purified, recombinant LRRK2 against a substrate, with the readout based on quantifying ADP production using a luminescence-based assay (e.g., ADP-Glo™).

Materials:

-

Purified recombinant LRRK2 (e.g., GST-tagged fragment 970-2527).

-

LRRK2 substrate (e.g., LRRKtide peptide, Rab protein, or Myelin Basic Protein).

-

Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 2.5 mM MgCl₂, 0.5 mM TCEP).

-

ATP solution.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

384-well white assay plates.

-

Plate-reading luminometer.

Methodology:

-

Reagent Preparation: Dilute the LRRK2 enzyme, substrate, and ATP to desired working concentrations in Kinase Buffer. If testing inhibitors, prepare a serial dilution in DMSO.

-

Reaction Setup: In a 384-well plate, add the components in the following order:

-

1 µL of test compound (inhibitor) or 5% DMSO (vehicle control).

-

2 µL of LRRK2 enzyme solution.

-

2 µL of Substrate/ATP mixture to initiate the reaction.

-

-

Kinase Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

First Incubation: Incubate the plate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by LRRK2 into a luminescent signal.

-

Second Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects LRRK2 kinase activity.

Caption: Experimental workflow for a luminescence-based LRRK2 kinase assay.

Cellular LRRK2 Activity via Proximity Ligation Assay (PLA)

This protocol allows for the in situ detection of LRRK2 kinase activity within cultured cells or tissue sections by measuring its autophosphorylation at Serine 1292 (pS1292). PLA provides high sensitivity and subcellular resolution.

Materials:

-

Fixed cells or tissue sections.

-

Primary Antibodies: Rabbit anti-LRRK2 and Mouse anti-pS1292-LRRK2.

-

Duolink® In Situ PLA® Probes (Anti-Rabbit PLUS, Anti-Mouse MINUS).

-

Duolink® In Situ Detection Reagents (e.g., Red).

-

Wash Buffers and Mounting Medium with DAPI.

-

Fluorescence microscope.

Methodology:

-

Sample Preparation: Culture cells on coverslips, treat as desired, and fix with 4% paraformaldehyde. Permeabilize with Triton X-100. For tissues, use standard paraffin-embedded section protocols.

-

Blocking: Block non-specific antibody binding using the blocking solution provided in the kit for 1 hour at 37°C.

-

Primary Antibody Incubation: Incubate the samples with both primary antibodies (anti-LRRK2 and anti-pS1292) diluted in the provided antibody diluent. Incubate overnight at 4°C.

-

PLA Probe Incubation: Wash the samples and then incubate with the PLA probes (anti-rabbit and anti-mouse secondary antibodies conjugated to oligonucleotides). These probes will bind to the primary antibodies. Incubate for 1 hour at 37°C.

-

Ligation: Wash the samples and add the Ligation solution. This step ligates the two DNA oligonucleotides on the PLA probes into a closed circle, but only if they are in close proximity (<40 nm), i.e., if the pS1292 modification is present on the LRRK2 protein. Incubate for 30 minutes at 37°C.

-

Amplification: Wash and add the Amplification solution, which contains a polymerase. This initiates a rolling-circle amplification of the ligated DNA circle, creating a concatemerized product. A fluorescently labeled oligonucleotide in the solution hybridizes to this product. Incubate for 100 minutes at 37°C.

-

Final Washes and Mounting: Wash the samples thoroughly to remove unbound reagents. Mount the coverslips onto slides using mounting medium containing DAPI to counterstain the nuclei.

-

Imaging and Analysis: Visualize the samples using a fluorescence microscope. Each red fluorescent spot represents a single pS1292-LRRK2 molecule. Quantify the number of spots per cell to determine the level of LRRK2 kinase activity.

Conclusion and Therapeutic Outlook

LRRK2 stands as a validated and compelling target for therapeutic intervention in Parkinson's disease. Its gain-of-function kinase activity is a central pathogenic event that disrupts multiple fundamental cellular processes, including Rab GTPase-mediated vesicular trafficking, autophagy-lysosomal function, and the neuroinflammatory response. The development of potent and selective LRRK2 kinase inhibitors represents a promising strategy for creating disease-modifying therapies. The ability to measure LRRK2 activity through biomarkers like phosphorylated Rab10 provides a potential avenue for patient stratification and monitoring treatment efficacy in clinical trials. Continued research into the complex signaling networks governed by LRRK2 will be essential to fully unravel its role in neurodegeneration and to refine therapeutic strategies for both genetic and idiopathic forms of Parkinson's disease.

References

- 1. Pathological Functions of LRRK2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 5. Parkinson's disease - Wikipedia [en.wikipedia.org]

The Discovery and Development of XL01126: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL01126 is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, intended for professionals in the field of drug discovery and development. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: Targeting LRRK2 in Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and increased LRRK2 kinase activity is implicated in both familial and sporadic forms of the disease.[1] Traditional therapeutic strategies have focused on the development of kinase inhibitors to block LRRK2's catalytic function.[2][3] However, the PROTAC technology offers an alternative and potentially more advantageous approach by inducing the degradation of the entire LRRK2 protein, thus eliminating both its kinase-dependent and -independent (scaffolding) functions.[4] this compound emerged from a focused drug discovery effort to develop a potent and effective LRRK2 degrader.

Discovery of this compound: A PROTAC Approach

The development of this compound was a multi-step process involving the rational design and screening of a library of PROTAC molecules. These molecules are bifunctional, consisting of a ligand that binds to the target protein (LRRK2), a linker, and a ligand that recruits an E3 ubiquitin ligase.

Initial screening efforts evaluated ligands for various E3 ligases, including von Hippel-Lindau (VHL), Cereblon (CRBN), and cellular inhibitor of apoptosis (cIAP). This led to the identification of a VHL-recruiting PROTAC with a thioether-conjugated VHL ligand, VH101, as a promising starting point. Subsequent medicinal chemistry optimization of the linker and the LRRK2-binding moiety culminated in the discovery of this compound.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by inducing the formation of a ternary complex between LRRK2 and the VHL E3 ligase. This proximity facilitates the VHL-mediated polyubiquitination of LRRK2, marking it for degradation by the 26S proteasome. This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple LRRK2 proteins.

The degradation of LRRK2 by this compound has been shown to be dependent on the ubiquitin-proteasome system. Pre-treatment of cells with a VHL ligand (VH101), a neddylation inhibitor (MLN4924), or a proteasome inhibitor (MG132) effectively blocks this compound-induced LRRK2 degradation.

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced LRRK2 degradation.

In Vitro Characterization

Degradation Potency and Efficacy

This compound demonstrates potent and rapid degradation of LRRK2 in various cell lines. The degradation parameters, including DC50 (concentration for 50% degradation) and Dmax (maximum degradation), have been extensively characterized.

| Cell Line | LRRK2 Genotype | DC50 (4h) | DC50 (24h) | Dmax | Degradation Half-life (t1/2) | Reference |

| MEFs | Wild-Type | 32 nM | - | 82% | 1.2 h | |

| MEFs | G2019S | 14 nM | - | 90% | 0.6 h | |

| PBMCs | Human | 72 nM | 17 nM | >80% | 2.4 h | |

| SH-SY5Y | Human | - | - | >50% at 300 nM | - |

Ternary Complex Formation

The formation of a stable and cooperative ternary complex is crucial for efficient degradation. This compound exhibits positive cooperativity in forming the LRRK2-XL01126-VHL complex, as determined by NanoBRET assays.

| Parameter | Value | Reference |

| Cooperativity (α) | 5.7 |

In Vivo Properties

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and can penetrate the blood-brain barrier (BBB), a critical feature for a neurodegenerative disease therapeutic.

| Parameter | Route | Value | Reference |

| Oral Bioavailability (F) | Oral (p.o.) | 15% | |

| Brain-to-Plasma Ratio | Oral & Parenteral | <0.035 |

Despite the low brain-to-plasma ratio, the catalytic nature of PROTACs may still allow for significant target engagement and degradation in the central nervous system.

Experimental Protocols

Cell Culture and LRRK2 Degradation Assay (Western Blot)

-

Cell Lines: Mouse embryonic fibroblasts (MEFs) expressing wild-type or G2019S mutant LRRK2, human peripheral blood mononuclear cells (PBMCs), and SH-SY5Y neuroblastoma cells were used.

-

Treatment: Cells were treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time points.

-

Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies against LRRK2 and a loading control (e.g., GAPDH or β-actin).

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify LRRK2 protein levels relative to the loading control.

Experimental Workflow: LRRK2 Degradation Assay

Caption: A typical experimental workflow for assessing LRRK2 degradation.

Fluorescence Polarization (FP) Binding Assay for VHL

-

Principle: This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.

-

Reagents: Recombinant VHL-ElonginB-ElonginC (VBC) complex, a fluorescently labeled VHL ligand (tracer), and assay buffer.

-

Procedure:

-

A solution of the VBC complex is incubated with the test compound (this compound) in a microplate.

-

The fluorescent tracer is added to the wells.

-

After incubation to reach equilibrium, the fluorescence polarization is measured using a plate reader.

-

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer and binding of the test compound to VHL. The data is used to determine the binding affinity (e.g., IC50 or Kd).

NanoBRET Ternary Complex Formation Assay

-

Principle: This live-cell assay measures the proximity of two proteins of interest using Bioluminescence Resonance Energy Transfer (BRET).

-

Cell Line: HEK293T cells are transiently co-transfected with plasmids encoding LRRK2 fused to NanoLuc luciferase (the BRET donor) and VHL fused to HaloTag (which is labeled with a fluorescent acceptor).

-

Procedure:

-

Transfected cells are plated in a microplate.

-

Cells are treated with varying concentrations of the PROTAC (this compound).

-

The NanoBRET substrate is added, and both donor and acceptor emission signals are measured.

-

-

Data Analysis: The BRET ratio is calculated, and an increase in the BRET signal indicates the formation of the LRRK2-PROTAC-VHL ternary complex.

Conclusion and Future Directions

This compound is a groundbreaking preclinical candidate that validates the PROTAC approach for targeting LRRK2 in Parkinson's disease. Its favorable in vitro and in vivo properties, including oral bioavailability and BBB penetration, make it a valuable tool for further research into the roles of LRRK2 and a promising starting point for the development of a novel therapeutic for Parkinson's disease. Further studies will focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its long-term safety and efficacy in relevant animal models of Parkinson's disease.

References

XL01126 PROTAC Degrader for LRRK2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the XL01126 proteolysis-targeting chimera (PROTAC) degrader for Leucine-Rich Repeat Kinase 2 (LRRK2). It is designed to offer researchers and drug development professionals a detailed understanding of this compound's mechanism of action, its degradation profile, and the experimental protocols necessary for its evaluation.

Introduction to this compound

This compound is a potent and selective PROTAC degrader of LRRK2, a key target in Parkinson's disease research.[1] It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the LRRK2 inhibitor HG-10-102-01.[2] By hijacking the cell's natural protein disposal system, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein.[1] Notably, this compound is orally bioavailable and capable of crossing the blood-brain barrier, making it a valuable tool for in vivo studies.[3][4]

Mechanism of Action

This compound functions by forming a ternary complex with LRRK2 and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to LRRK2, tagging it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple LRRK2 protein molecules. The degradation of LRRK2 by this compound has been shown to be dependent on the ubiquitin-proteasome system.

LRRK2 Signaling Pathway

LRRK2 is a complex protein with both kinase and GTPase activity, implicated in various cellular processes. A key downstream substrate of LRRK2's kinase activity is the Rab GTPase, Rab10. Phosphorylation of Rab10 by LRRK2 is a critical event in the signaling cascade and is often used as a biomarker for LRRK2 kinase activity. This compound-mediated degradation of LRRK2 leads to a reduction in Rab10 phosphorylation.

Data Presentation

In Vitro Degradation of LRRK2 by this compound

The following tables summarize the in vitro degradation performance of this compound across various cell lines and conditions.

Table 1: Degradation Potency (DC50) of this compound

| Cell Line | LRRK2 Genotype | Treatment Time (h) | DC50 (nM) | Reference |

| MEFs | Wild-Type (WT) | 4 | 32 | |

| MEFs | G2019S | 4 | 14 | |

| PBMCs | Human | 4 | 72 | |

| PBMCs | Human | 24 | 17 |

Table 2: Maximum Degradation (Dmax) and Half-life (T1/2) of this compound

| Cell Line | LRRK2 Genotype | Dmax (%) | T1/2 (h) | Reference |

| MEFs | Wild-Type (WT) | 82 | 1.2 | |

| MEFs | G2019S | 90-92 | 0.6 | |

| PBMCs | Human | 82-90 | 2.4 |

In Vivo Pharmacokinetics of this compound in Mice

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 15% | |

| Blood-Brain Barrier Penetrant | Yes |

Experimental Protocols

LRRK2 Degradation Assessment by Western Blotting

This protocol describes the immunoblotting for LRRK2 and phosphorylated Rab10 to assess the degradation efficiency of this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus (e.g., Bio-Rad Turbo Blot system)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LRRK2, anti-pRab10 (Thr73), anti-total Rab10, anti-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for the indicated times.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

NanoBRET Target Engagement Assay

This assay measures the binding of this compound to LRRK2 in live cells.

Materials:

-

HEK293 cells

-

LRRK2-NanoLuc fusion vector

-

Transfection reagent

-

NanoBRET tracer

-

NanoBRET Nano-Glo Substrate

-

Luminometer

Procedure:

-

Cell Transfection:

-

Transfect HEK293 cells with the LRRK2-NanoLuc fusion vector.

-

Seed the transfected cells into 96-well plates.

-

-

Compound Treatment:

-

Add the NanoBRET tracer to the cells.

-

Treat the cells with various concentrations of this compound for 2 hours.

-

-

Signal Measurement:

-

Add the NanoBRET Nano-Glo Substrate.

-

Measure the BRET signal using a luminometer.

-

-

Data Analysis:

-

Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.

-

Conclusion

This compound is a highly effective PROTAC degrader of LRRK2, demonstrating potent and rapid degradation in vitro and favorable pharmacokinetic properties in vivo. Its ability to penetrate the blood-brain barrier makes it a particularly promising tool for studying LRRK2 biology in the context of neurodegenerative diseases like Parkinson's. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other LRRK2-targeting degraders.

References

- 1. Discovery of this compound: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

The Biological Activity of XL01126 on LRRK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease, and this compound represents a promising chemical probe to explore LRRK2 biology and a potential starting point for drug development.[1][2][3] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This binding induces the formation of a ternary complex, leading to the ubiquitination of LRRK2 and its subsequent degradation by the proteasome. This mechanism of action is distinct from traditional kinase inhibitors, as it leads to the removal of the entire LRRK2 protein, including its non-catalytic domains, offering a powerful tool to study its scaffolding functions.

Signaling Pathway Diagram

Caption: Mechanism of this compound-mediated LRRK2 degradation.

Quantitative Biological Activity

The following tables summarize the key quantitative data on the biological activity of this compound on LRRK2.

Table 1: In Vitro Degradation of LRRK2 by this compound

| Cell Line | LRRK2 Genotype | DC50 (4h) | Dmax (4h) | T1/2 (300 nM) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 nM | 82% | 1.2 h | |

| Mouse Embryonic Fibroblasts (MEFs) | G2019S Mutant | 14 nM | 90-92% | 0.6 h | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 72 nM | - | 2.4 h |

-

DC50: The concentration of this compound required to degrade 50% of LRRK2.

-

Dmax: The maximum percentage of LRRK2 degradation observed.

-

T1/2: The time required to degrade 50% of LRRK2 at a given concentration.

Table 2: Cellular Activity of this compound

| Assay | Cell Line / Genotype | EC50 | Reference |

| Rab10 Phosphorylation Inhibition | G2019S LRRK2 MEFs | 15 nM | |

| Rab10 Phosphorylation Inhibition | WT LRRK2 MEFs | - |

-

EC50: The concentration of this compound required to achieve 50% of the maximum effect (in this case, inhibition of Rab10 phosphorylation, a downstream substrate of LRRK2).

Table 3: Binding Affinities

| Compound | Target | Ki | Reference |

| This compound | VHL | 2.33 µM |

-

Ki: The inhibition constant, a measure of the binding affinity of a compound to its target.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound on LRRK2.

Cell Culture and Treatment

Mouse Embryonic Fibroblasts (MEFs) from wild-type and G2019S LRRK2 knock-in mice, as well as human peripheral blood mononuclear cells (PBMCs), were cultured under standard conditions. For degradation and phosphorylation assays, cells were treated with varying concentrations of this compound or DMSO (vehicle control) for the indicated time periods.

Western Blotting

Objective: To determine the levels of total LRRK2, phosphorylated LRRK2 (pSer935), and phosphorylated Rab10 (pThr73).

Protocol:

-

Cell Lysis: After treatment, cells were washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for total LRRK2, pSer935-LRRK2, total Rab10, pThr73-Rab10, and a loading control (e.g., tubulin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) reagent and imaged.

-

Quantification: Band intensities were quantified using densitometry software and normalized to the loading control. The relative levels of LRRK2 and phosphorylated proteins were then calculated relative to the DMSO-treated samples.

Tandem Mass Tag (TMT)-Based Global Proteomic Profiling

Objective: To assess the selectivity of this compound-induced degradation across the proteome.

Protocol:

-

Sample Preparation: WT MEFs were treated with 300 nM this compound, its inactive diastereomer (cis-XL01126), or DMSO for 4 hours.

-

Cell Lysis and Protein Digestion: Cells were lysed, and the proteins were digested into peptides.

-

TMT Labeling: Peptides from each condition were labeled with a different isobaric TMT reagent.

-

LC-MS/MS Analysis: The labeled peptides were combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of over 8,000 proteins was quantified by comparing the reporter ion intensities from the TMT tags.

Experimental Workflow Diagram

Caption: Workflow for assessing the cellular activity of this compound.

LRRK2 Signaling Context

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses. Mutations in LRRK2 are a major genetic cause of Parkinson's disease. This compound, by degrading LRRK2, provides a tool to dissect the roles of both the catalytic and non-catalytic functions of LRRK2 in these pathways.

LRRK2 Signaling Pathway Diagram

Caption: Simplified overview of the LRRK2 signaling pathway.

Summary and Conclusion

This compound is a potent, selective, and cell-permeable PROTAC degrader of LRRK2. It induces rapid and robust degradation of both wild-type and G2019S mutant LRRK2 at nanomolar concentrations. The degradation of LRRK2 by this compound leads to the dephosphorylation of its downstream substrate, Rab10, demonstrating functional inhibition of the LRRK2 signaling pathway. Furthermore, this compound is orally bioavailable and can cross the blood-brain barrier, making it a valuable tool for in vivo studies. This technical guide provides a comprehensive summary of the biological activity of this compound, which can serve as a valuable resource for researchers in the field of Parkinson's disease and LRRK2 biology.

References

In Vitro Characterization of XL01126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key target in the development of therapeutics for Parkinson's disease.[1][2] this compound is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the LRRK2 inhibitor HG-10-102-01.[3][4] This design facilitates the formation of a ternary complex between LRRK2 and VHL, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2.[1]

Quantitative Analysis of this compound Activity

The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potency in degrading LRRK2 and affecting downstream signaling. The data below is summarized from studies in multiple cell lines, including wild-type (WT) and G2019S mutant Mouse Embryonic Fibroblasts (MEFs), human Peripheral Blood Mononuclear Cells (PBMCs), and the human neuroblastoma cell line SH-SY5Y.

LRRK2 Degradation Potency

| Cell Line/LRRK2 Status | Parameter | Value | Time Point |

| G2019S LRRK2 MEFs | DC₅₀ | 14 nM | 4h |

| WT LRRK2 MEFs | DC₅₀ | 32 nM | 4h |

| Human PBMCs | DC₅₀ | 72 nM | 4h |

| Human PBMCs | DC₅₀ | 17 nM | 24h |

| G2019S LRRK2 MEFs | Dₘₐₓ | 90% | 4h |

| WT LRRK2 MEFs | Dₘₐₓ | 82% | 4h |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

LRRK2 Degradation Kinetics

| Cell Line/LRRK2 Status | Parameter | Value (at 300 nM) |

| Human PBMCs | T₁/₂ | 2.4 h |

T₁/₂: Degradation half-life.

Functional Inhibition of LRRK2 Pathway

| Cell Line/LRRK2 Status | Parameter | This compound EC₅₀ | HG-10-102-01 EC₅₀ |

| G2019S LRRK2 MEFs | Rab10 Phosphorylation | ~18 nM | 110 nM |

| WT LRRK2 MEFs | Rab10 Phosphorylation | ~71 nM | 214 nM |

EC₅₀: Half-maximal effective concentration for the inhibition of Rab10 phosphorylation.

Binding Affinities and Cooperativity

| Parameter | Value |

| VHL Binding (Kᵢ) | 2.33 µM |

| Ternary Complex Cooperativity (α) | 5.7 |

A cooperativity factor (α) greater than 1 indicates a positive cooperativity in the formation of the LRRK2-XL01126-VHL ternary complex.

Signaling Pathway and Mechanism of Action

This compound functions as a PROTAC to induce the degradation of LRRK2. This process involves the recruitment of the VHL E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of LRRK2 inhibits its kinase activity, thereby reducing the phosphorylation of its downstream substrates, such as Rab10.

Caption: Mechanism of this compound-induced LRRK2 degradation and its effect on downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Dose-Dependent LRRK2 Degradation Assay

This assay is performed to determine the DC₅₀ and Dₘₐₓ of this compound in various cell lines.

-

Cell Culture and Seeding: Plate Mouse Embryonic Fibroblasts (MEFs) or other relevant cell lines at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 4 or 24 hours). A DMSO-treated group serves as the vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Western Blotting: Normalize protein lysates and separate them by SDS-PAGE, followed by transfer to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against total LRRK2, phospho-LRRK2 (pSer935), total Rab10, phospho-Rab10 (pThr73), and a loading control (e.g., Tubulin or GAPDH).

-

Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities using densitometry software. Normalize the LRRK2 signal to the loading control and compare it to the DMSO control to determine the percentage of degradation.

Caption: Workflow for the dose-dependent degradation assay.

NanoBRET Ternary Complex Formation Assay

This assay is employed to measure the formation of the LRRK2-XL01126-VHL ternary complex in live cells and to determine the cooperativity factor (α).

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for LRRK2 fused to NanoLuc luciferase and VHL fused to HaloTag.

-

Cell Seeding: Seed the transfected cells into 384-well plates.

-

Compound and Ligand Addition: Add the HaloTag NanoBRET 618 ligand and a serial dilution of this compound to the cells.

-

Signal Measurement: Measure both the donor (NanoLuc) and acceptor (NanoBRET 618) signals using a plate reader.

-

BRET Ratio Calculation: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.

-

Data Analysis: Plot the NanoBRET ratio against the this compound concentration to determine the extent of ternary complex formation and calculate the cooperativity factor.

Caption: Workflow for the NanoBRET ternary complex formation assay.

Global Proteomic Profiling

Tandem mass tag (TMT)-based quantitative proteomics is used to assess the selectivity of this compound-induced degradation across the entire proteome.

-

Cell Treatment: Treat WT MEFs with 300 nM this compound, its inactive epimer cis-XL01126, or DMSO for 4 hours.

-

Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

-

TMT Labeling: Label the peptides from each condition with a different TMT reagent.

-

Peptide Fractionation: Combine the labeled peptides and fractionate them using high-pH reversed-phase liquid chromatography.

-

LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of proteins across the different treatment groups. Identify proteins that are significantly downregulated by this compound compared to the controls. The analysis of over 8000 proteins showed that LRRK1, the closest homolog of LRRK2, was unaffected.

This comprehensive in vitro characterization demonstrates that this compound is a potent, fast, and selective degrader of LRRK2, supporting its potential as a chemical probe to study LRRK2 biology and as a starting point for the development of novel therapeutics for Parkinson's disease.

References

- 1. Discovery of this compound: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Selectivity Profile of XL01126 Against Other Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). Understanding the selectivity of a compound is critical for its development as a therapeutic agent and as a chemical probe. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of LRRK2, a key target in Parkinson's disease research. It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to the LRRK2 inhibitor HG-10-102-01. By simultaneously binding to both LRRK2 and VHL, this compound facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome. This mechanism of action offers a powerful alternative to traditional kinase inhibition.

Selectivity Profile of this compound

The selectivity of this compound has been primarily assessed through proteome-wide analysis. While a comprehensive screen against a panel of kinases for this compound itself is not publicly available, the high selectivity of its warhead, HG-10-102-01, provides strong evidence for its specificity.

Proteome-Wide Selectivity

A global quantitative tandem mass tag (TMT)-based proteomic profiling was performed on wild-type mouse embryonic fibroblasts (MEFs) to assess the selectivity of this compound at the protein level.[1] The analysis quantified over 8000 proteins following treatment with 300 nM this compound for 4 hours.

Key Findings:

-

High Selectivity for LRRK2: The proteomic data confirmed a significant and selective knockdown of LRRK2.[1]

-

No Effect on LRRK1: The closest homolog of LRRK2, LRRK1, was not affected by this compound treatment.[1]

-

No Impact on LRRK2-Related Proteins: Other proteins associated with LRRK2 biology, such as VPS35 and the Rab-specific phosphatase PPM1H, remained unaffected.[2]

Off-Target Profile

The proteomic analysis identified one notable off-target protein that was partially degraded by this compound.

| Off-Target Protein | Extent of Degradation | LRRK2-Dependence |

| Phosphodiesterase 6D (PDE6D) | ~30% | Independent |

Further investigation in LRRK2 knockout MEFs demonstrated that the degradation of PDE6D is not a downstream consequence of LRRK2 degradation, indicating an independent interaction.[1]

Inferred Kinase Selectivity from the Warhead Ligand (HG-10-102-01)

The kinase-binding moiety of this compound is the potent and selective LRRK2 inhibitor, HG-10-102-01. The selectivity of this warhead has been extensively profiled and provides a strong indication of the likely kinase selectivity of this compound.

A study assessing the kinase selectivity of HG-10-102-01 against a panel of 138 kinases at a concentration of 10 µM revealed that only two kinases were inhibited by more than 80%:

| Kinase | IC50 (µM) |

| Mixed-Lineage Kinase 1 (MLK1) | 2.1 |

| MAP Kinase-Interacting Serine/Threonine-Protein Kinase 2 (MNK2) | 0.6 |

Furthermore, a broader screen of HG-10-102-01 against 451 kinases in a KinomeScan assay confirmed its remarkable selectivity for LRRK2. This high intrinsic selectivity of the warhead component suggests that this compound is unlikely to engage a wide range of other kinases.

Experimental Protocols

Global Proteomic Profiling

Objective: To determine the selectivity of this compound across the proteome.

Methodology: Unbiased quantitative tandem mass tag (TMT)-based global proteomic profiling.

Cell Line: Wild-type Mouse Embryonic Fibroblasts (MEFs).

Treatment: Cells were treated with 300 nM this compound, the inactive diastereomer cis-XL01126, or DMSO (vehicle control) for 4 hours.

Protocol:

-

Cell Lysis and Protein Digestion: Cells were lysed, and the protein concentration was determined. Proteins were then reduced, alkylated, and digested into peptides using trypsin.

-

Tandem Mass Tag (TMT) Labeling: Peptides from each treatment condition were labeled with distinct TMT reagents.

-

Peptide Fractionation: The labeled peptides were combined and fractionated using high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: The fractionated peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw mass spectrometry data was processed to identify and quantify proteins. The relative abundance of each protein in the this compound-treated samples was compared to the control samples to determine changes in protein levels.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound-induced LRRK2 degradation.

Experimental Workflow for Proteomic Profiling

Caption: Workflow for assessing this compound selectivity.

Conclusion

References

Structural Basis for XL01126-Mediated LRRK2 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease. The development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), offers a novel modality to eliminate LRRK2 protein and its pathogenic functions. This technical guide provides an in-depth analysis of the structural and molecular mechanisms underlying the degradation of LRRK2 mediated by the PROTAC XL01126. This compound is a potent and selective degrader that hijacks the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of LRRK2.[1][2][3][4][5] This document details the quantitative aspects of this compound's activity, the experimental protocols for its characterization, and the structural basis of its mechanism of action.

Introduction to this compound: A LRRK2-Targeting PROTAC

This compound is a heterobifunctional molecule designed to specifically target LRRK2 for degradation. It is composed of three key components: a ligand that binds to LRRK2 (the LRRK2 inhibitor HG-10-102-01), a ligand that recruits the E3 ubiquitin ligase VHL (a derivative of the VHL ligand VH101), and a chemical linker that connects the two ligands. By simultaneously binding to both LRRK2 and VHL, this compound facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to LRRK2. This proximity enables the VHL-associated ubiquitin-conjugating enzymes to transfer ubiquitin molecules to LRRK2, marking it for degradation by the 26S proteasome.

Quantitative Analysis of this compound-Mediated LRRK2 Degradation

The efficacy of this compound has been quantified through various in vitro and cellular assays. The key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Parameter | Cell Line/Condition | Value | Reference |

| DC50 | G2019S LRRK2 MEFs (4h) | 14 nM | |

| WT LRRK2 MEFs (4h) | 32 nM | ||

| Human PBMCs (4h) | 72 nM | ||

| Human PBMCs (24h) | 17 nM | ||

| Dmax | G2019S LRRK2 MEFs (4h) | 90% | |

| WT LRRK2 MEFs (4h) | 82% | ||

| Human PBMCs (4h) | 89% | ||

| Degradation Half-Life (t1/2) | G2019S LRRK2 MEFs (300 nM) | 0.6 h | |

| WT LRRK2 MEFs (300 nM) | 1.2 h | ||

| Human PBMCs (300 nM) | 2.4 h | ||

| Ternary Complex Cooperativity (α) | LRRK2-XL01126-VHL | 5.7 |

Mechanism of Action: A Step-by-Step Breakdown

The degradation of LRRK2 by this compound is a catalytic process that involves several key steps, as illustrated in the signaling pathway below. This process is dependent on the ubiquitin-proteasome system.

Caption: Mechanism of this compound-mediated LRRK2 degradation.

Structural Basis of Ternary Complex Formation

While a high-resolution crystal or cryo-EM structure of the LRRK2-XL01126-VHL ternary complex is not yet publicly available, the structural basis of this interaction can be inferred from the known structures of the individual components and analogous PROTAC-mediated complexes.

LRRK2 is a large, multi-domain protein, and this compound targets its kinase domain. Cryo-EM structures of LRRK2 have revealed the overall architecture of the protein, providing a framework for understanding how this compound might access the kinase domain. The VHL E3 ligase complex is well-characterized structurally, and numerous crystal structures of VHL in complex with its ligands have been solved.

The formation of a stable and productive ternary complex is crucial for efficient degradation. The cooperativity value (α) of 5.7 for the LRRK2-XL01126-VHL complex indicates that the binding of LRRK2 to the this compound-VHL binary complex is stronger than its binding to this compound alone. This positive cooperativity is a key feature of effective PROTACs and is driven by favorable protein-protein interactions between LRRK2 and VHL that are induced by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to characterize this compound.

Cellular LRRK2 Degradation Assay

This protocol is used to determine the DC50 and Dmax of a PROTAC in a cellular context.

Caption: Workflow for cellular LRRK2 degradation assay.

Methodology:

-

Cell Culture: Mouse embryonic fibroblasts (MEFs) expressing wild-type or G2019S mutant LRRK2, or other relevant cell lines such as human peripheral blood mononuclear cells (PBMCs), are cultured under standard conditions.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 or 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Western Blotting: Equal amounts of protein from each sample are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LRRK2 and a loading control (e.g., β-actin or GAPDH).

-

Data Analysis: The intensity of the protein bands is quantified using densitometry. The relative LRRK2 levels are normalized to the loading control and plotted against the concentration of this compound to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)

ITC is a biophysical technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n). It can be used to determine the cooperativity of ternary complex formation.

Caption: Workflow for ITC-based ternary complex analysis.

Methodology:

-

Reagent Preparation: Purified recombinant LRRK2 and VHL proteins are prepared in a suitable buffer. A stock solution of this compound is prepared in the same buffer.

-

ITC Experiment Setup: The ITC instrument is equilibrated at the desired temperature. One of the proteins (e.g., VHL) is loaded into the sample cell, and the other protein (e.g., LRRK2) pre-incubated with this compound is loaded into the injection syringe.

-

Titration: A series of small injections of the syringe solution are made into the sample cell.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of the titrant to the sample. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

-

Cooperativity Calculation: The binding affinity of LRRK2 to the VHL-XL01126 complex is compared to its binary binding affinity to this compound alone to calculate the cooperativity factor (α).

Conclusion

This compound is a highly potent and selective PROTAC degrader of LRRK2, demonstrating significant promise as a chemical probe to study LRRK2 biology and as a potential therapeutic agent for Parkinson's disease. Its mechanism of action is dependent on the formation of a cooperative ternary complex with LRRK2 and the VHL E3 ligase, leading to the ubiquitination and proteasomal degradation of LRRK2. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and neurodegenerative disease. Further structural studies on the LRRK2-XL01126-VHL ternary complex will provide deeper insights into the molecular interactions that drive its remarkable efficacy.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Non-Catalytic Functions of LRRK2 Studied with XL01126

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in the pathogenesis of Parkinson's disease. While its kinase activity has been a primary focus of research, the non-catalytic functions of LRRK2, such as its role as a scaffolding protein, are increasingly recognized as critical to its physiological and pathological activities. The development of potent and specific tools to dissect these functions is paramount. This compound is a proteolysis-targeting chimera (PROTAC) that induces the selective degradation of LRRK2, offering a powerful approach to investigate its non-catalytic roles by depleting the entire protein.[1][2][3][4][5] This guide provides a comprehensive overview of the non-catalytic functions of LRRK2 and the application of this compound as a research tool.

Data Presentation

This compound-Mediated LRRK2 Degradation

This compound is a highly potent and efficient degrader of both wild-type (WT) and G2019S mutant LRRK2 across various cell types. Its efficacy is characterized by low nanomolar half-maximal degradation concentrations (DC50), high maximal degradation (Dmax), and rapid degradation kinetics.

| Cell Line | LRRK2 Genotype | DC50 (4h) | Dmax (4h) | Degradation Half-life (T1/2) at 300 nM |

| Mouse Embryonic Fibroblasts (MEFs) | WT | 32 nM | 82% | 1.2 h |

| Mouse Embryonic Fibroblasts (MEFs) | G2019S | 14 nM | 90% | 0.6 h |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | WT | 72 nM | >80% | 2.4 h |

| Bone Marrow-Derived Macrophages (BMDMs) | WT | 15 nM | ~90% | Not Reported |

| SH-SY5Y (Human Neuroblastoma) | WT | Not Reported | >50% at 300nM (6h) | Not Reported |

Table 1: Quantitative parameters of this compound-induced LRRK2 degradation in different cell lines. Data compiled from.

Proteomic Selectivity of this compound

A key advantage of this compound is its high selectivity for LRRK2. Unbiased tandem mass tag (TMT)-based global proteomic profiling in WT MEFs treated with 300 nM this compound for 4 hours demonstrated a significant knockdown of LRRK2. Of the over 8000 proteins quantified, LRRK1, the closest homolog of LRRK2, and other related proteins like VPS35 and PPM1H were unaffected. A minor depletion of ~30% was observed for phosphodiesterase 6δ (PDE6D).

Experimental Protocols

Protocol 1: Assessment of LRRK2 Degradation by Western Blot

This protocol details the procedure to quantify the degradation of LRRK2 in cultured cells upon treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cells (e.g., MEFs or SH-SY5Y) at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for the desired time (e.g., 4, 8, 24 hours). Include a DMSO-treated vehicle control.

-

For mechanism-of-action studies, pre-treat cells with a VHL ligand (VH101), a neddylation inhibitor (MLN4924), or a proteasome inhibitor (MG132) before adding this compound to confirm degradation is mediated by the ubiquitin-proteasome system.

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

4. Western Blotting:

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total LRRK2, phospho-LRRK2 (e.g., pSer935), a downstream substrate like Rab10 and phospho-Rab10 (pThr73), and a loading control (e.g., tubulin, GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Quantification:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the LRRK2 band to the loading control.

-

Calculate the percentage of LRRK2 degradation relative to the DMSO-treated control.

Protocol 2: Co-Immunoprecipitation to Study LRRK2 Protein Interactions

This protocol is for investigating the scaffolding function of LRRK2 by examining its interaction with other proteins. Degradation of LRRK2 with this compound should abolish these interactions.

1. Cell Transfection and Treatment:

-

Transfect cells (e.g., HEK293T) with constructs expressing tagged versions of LRRK2 and its putative interacting partner (e.g., FLAG-LRRK2 and MYC-DVL).

-

After 24-48 hours, treat the cells with this compound or DMSO for a sufficient time to induce LRRK2 degradation.

2. Cell Lysis:

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Clear the lysates by centrifugation as described in Protocol 1.

3. Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysates with an antibody against the tagged protein (e.g., anti-FLAG antibody for FLAG-LRRK2) or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours.

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

4. Elution and Western Blotting:

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluates by Western blotting as described in Protocol 1, using antibodies against both LRRK2 and its putative interacting partner.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound-induced LRRK2 degradation.

Caption: LRRK2 as a scaffold in the canonical Wnt signaling pathway.

Caption: Workflow for co-immunoprecipitation to study LRRK2 interactions.

Non-Catalytic Functions of LRRK2

LRRK2 as a Scaffolding Protein in Wnt Signaling

LRRK2 plays a crucial role as a scaffolding protein in the canonical Wnt signaling pathway. It interacts with key components of the β-catenin destruction complex, including Axin and GSK3β, as well as with Dishevelled (DVL) proteins. Upon stimulation of the pathway by Wnt ligands, LRRK2 is recruited to the plasma membrane where it binds to the Wnt co-receptor LRP6. This interaction is mediated by the RocCOR domain of LRRK2. By bridging the cytosolic destruction complex and the membrane-bound receptor complex, LRRK2 facilitates the formation of LRP6 signalosomes, which is essential for robust pathway activation.

The degradation of LRRK2 using a tool like this compound would be expected to disrupt this scaffolding function, leading to an alteration in Wnt signaling. Studies using LRRK2 knockdown have shown that loss of LRRK2 can compromise the integrity of the β-catenin destruction complex, leading to an increase in basal Wnt signaling activity. This highlights the importance of LRRK2 in maintaining the "off" state of the pathway in the absence of a Wnt signal.

LRRK2 in Other Signaling Pathways

LRRK2 has also been implicated as a scaffold in other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. It can bind to several components of the MAPK cascade and may regulate the spatial and temporal activation of these pathways. Furthermore, through its multiple protein-protein interaction domains, LRRK2 interacts with a wide array of proteins involved in cytoskeletal dynamics, vesicle trafficking, and autophagy, suggesting that its scaffolding functions are central to its diverse cellular roles.

Conclusion

The study of the non-catalytic functions of LRRK2 is essential for a complete understanding of its role in health and disease. This compound, as a potent and selective degrader of LRRK2, represents a state-of-the-art chemical tool to investigate these functions. By inducing the complete removal of the LRRK2 protein, this compound allows researchers to probe the consequences of the loss of LRRK2's scaffolding and other non-catalytic activities, independent of its kinase function. The experimental protocols and data presented in this guide provide a framework for utilizing this compound to further elucidate the complex biology of LRRK2 and its role in Parkinson's disease and other associated disorders.

References

- 1. LRRK2 functions as a Wnt signaling scaffold, bridging cytosolic proteins and membrane-localized LRP6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for XL01126 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL01126 is a potent, selective, and bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] As a key target in Parkinson's disease research, the ability to effectively degrade LRRK2 protein offers a powerful tool to study its cellular functions. This compound is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and an inhibitor of LRRK2, joined by a linker. This heterobifunctional molecule facilitates the formation of a ternary complex between LRRK2 and VHL, leading to the ubiquitination and subsequent degradation of LRRK2 by the proteasome. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study LRRK2 degradation and its downstream signaling effects.

Mechanism of Action

This compound induces the degradation of LRRK2 through the ubiquitin-proteasome system. The molecule acts as a bridge, bringing LRRK2 into proximity with the VHL E3 ligase. This induced proximity results in the polyubiquitination of LRRK2, marking it for recognition and degradation by the 26S proteasome. This targeted protein degradation approach allows for the study of LRRK2's non-catalytic and scaffolding functions in addition to its kinase activity. The degradation of LRRK2 by this compound can be blocked by pre-treatment with a VHL ligand (VH101), a neddylation inhibitor (MLN4924), or a proteasome inhibitor (MG132).

Data Presentation

In Vitro Degradation of LRRK2 by this compound

| Cell Line | LRRK2 Genotype | DC50 (4h) | DC50 (24h) | Dmax (4h) | Dmax (24h) | Half-life (T½) |

| MEFs | Wild-Type (WT) | 32 nM | - | 82% | - | 1.2 h |

| MEFs | G2019S Mutant | 14 nM | - | 90% | - | 0.6 h |

| Human PBMCs | Wild-Type (WT) | 72 nM | 17 nM | - | - | 2.4 h (at 300 nM) |

| SH-SY5Y | Wild-Type (WT) | - | - | >50% | >50% | - |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Inhibition of Downstream Signaling

| Cell Line | LRRK2 Genotype | pRab10 EC50 (4h) |

| MEFs | Wild-Type (WT) | ~71 nM |

| MEFs | G2019S Mutant | ~18 nM |

EC50: Half-maximal effective concentration for the inhibition of Rab10 phosphorylation.

Experimental Protocols

Cell Culture and Seeding

a. Mouse Embryonic Fibroblasts (MEFs)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Subculturing: When cells reach 80-90% confluency, wash with DPBS, and detach using Trypsin-EDTA. Neutralize trypsin with culture medium and re-plate at a 1:3 split ratio.

-

Seeding for Experiments: Seed MEF cells in 6-well plates at a density of 1 x 10^6 cells per well and allow to adhere overnight before treatment.

b. SH-SY5Y Human Neuroblastoma Cells

-

Culture Medium: 1:1 mixture of MEM and F12 medium supplemented with 10% FBS, 1% Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.

-

Subculturing: At 60-80% confluency, wash with DPBS and detach with Trypsin-EDTA for 5 minutes at 37°C. Inactivate trypsin with FBS-containing medium.

-

Seeding for Experiments: Seed cells at a density of 1 x 10^6 cells/mL in fresh culture medium.

c. Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Dilute blood 1:1 with PBS, carefully layer onto the Ficoll-Paque, and centrifuge at 1000 x g for 20-30 minutes with the brake off.

-

Culture Medium: Resuspend isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seeding for Experiments: Resuspend the PBMC pellet and seed for experimental analysis.

This compound Treatment

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution to the desired concentrations in pre-warmed cell culture medium.

-

Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for the desired time period (e.g., 4 hours or 24 hours) at 37°C in a 5% CO2 incubator.

Western Blotting for LRRK2 and Phospho-Rab10

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LRRK2, phospho-Rab10 (Thr73), total Rab10, and a loading control (e.g., GAPDH or Tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities to determine the relative levels of LRRK2 and phospho-Rab10.

Cell Viability Assay (MTT or CCK-8)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Signal Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Signaling Pathway Diagram

Conclusion

This compound is a valuable research tool for studying the cellular biology of LRRK2. Its potent and rapid degradation of LRRK2 allows for a detailed investigation of the consequences of LRRK2 protein loss. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments and contribute to a deeper understanding of LRRK2's role in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HTRF Human and Mouse Phospho-RAB10 (Thr73) Detection Kit, 500 Assay Points | Revvity [revvity.com]

Application Notes and Protocols: In Vivo Dosing and Administration of XL01126 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo dosing and administration of XL01126, a potent and selective PROTAC degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), in mouse models. This compound is an orally bioavailable compound capable of penetrating the blood-brain barrier, making it a valuable tool for studying LRRK2 biology in both central and peripheral tissues.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in mice following intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice [1]

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |

| Dose (mg/kg) | 5 | 30 | 30 |

| Cmax (ng/mL) | - | 7700 | 3620 |

| Tmax (h) | - | 0.004 (0.25 min) | 2 |

| Oral Bioavailability (F) | - | - | 15% |

Table 2: In Vitro Stability of this compound

| Parameter | Value |

| T½ in mouse plasma | 108.29 min |

| T½ in mouse liver microsomes | 3.65 min |

| T½ in mouse hepatocytes | 314.33 min |

Signaling Pathway of this compound